N-Tosyl-4-chloro-2-iodo-7-azaindole
Overview
Description
“N-Tosyl-4-chloro-2-iodo-7-azaindole” is a chemical compound with the molecular formula C14H10ClIN2O2S . It has a molecular weight of 432.66400 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine and a pyrrole ring fused by a C-C bond . The compound also contains an iodine atom, a chlorine atom, and a tosyl group .Physical and Chemical Properties Analysis
“this compound” has a density of 1.846g/cm3 and a boiling point of 544.829ºC at 760 mmHg . The compound also has a flash point of 283.303ºC .Scientific Research Applications
Synthesis of 2-Alkynyl-7-Azaindoles
Layek et al. (2009) explored the reaction of 4-chloro-2-iodo-7-azaindole with terminal alkynes using a Pd/C–PPh3–CuI catalyst system in water. This process allowed for the selective preparation of 2-alkynyl-4-chloro-7-azaindole in good yields, demonstrating a mild and efficient method for C–C bond formation. The chloro derivative thus obtained can be further functionalized, indicating the compound's role in facilitating complex organic syntheses (Layek et al., 2009).
Metal Complexes and Luminescence
Research by Zhao and Wang (2010) has shown that 7-azaindole derivatives, including those related to N-Tosyl-4-chloro-2-iodo-7-azaindole, exhibit excellent blue emissions for organic light-emitting diodes (OLEDs). These derivatives have rich coordination chemistry with both main group elements and transition metal ions. Their metal complexes not only display phosphorescence but also show unusual reactivity toward C-H and C-X bonds, suggesting potential applications in materials science and as probes for chemical bond activation (Zhao & Wang, 2010).
Microwave-Assisted Synthesis of 7-Azaindoles
Schirok (2006) described a robust and flexible synthesis of 7-azaindoles using microwave heating to dramatically accelerate the reaction process. This synthesis method, starting from nicotinic acid derivatives, showcases the utility of this compound in facilitating rapid and efficient production of biologically relevant heterocycles, highlighting its significance in medicinal chemistry (Schirok, 2006).
Regioselective C-H Chlorination
Qian et al. (2014) developed a rhodium-catalyzed regioselective C-H chlorination of 7-azaindoles using 1,2-dichloroethane, with 7-azaindole as the directing group. This methodology provides an efficient access to ortho-chlorinated azaindoles, demonstrating the compound's utility in introducing chloro functionalities into heterocyclic compounds through C-H activation. The process features good functional group tolerance and a wide substrate scope, underscoring its applicability in the synthesis of complex molecules (Qian et al., 2014).
Mechanism of Action
Target of Action
N-Tosyl-4-chloro-2-iodo-7-azaindole, also known as 4-CHLORO-2-IODO-1-TOSYL-1H-PYRROLO[2,3-B]PYRIDINE, is a chemical compound that has gained significant attention in the field of medicinal chemistry. The primary targets of this compound are protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial for cellular communication and signal transduction .
Mode of Action
The mode of action of this compound involves its interaction with protein kinases. The presence of the extra nitrogen atom in the azaindole core of this compound increases the possible fits in the ATP active site of the kinases, which requires well-positioned hydrogen bond donor-acceptor systems . This interaction leads to the inhibition of the kinase activity, thereby affecting the phosphorylation process .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving protein kinases. By inhibiting the activity of these kinases, this compound can disrupt various cellular processes, including cell division, metabolism, and signal transduction . The downstream effects of this disruption can lead to changes in cell behavior, potentially contributing to its therapeutic applications.
Pharmacokinetics
These properties can impact the bioavailability of this compound, influencing its effectiveness as a therapeutic agent .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on protein kinases. By disrupting kinase activity, this compound can affect a wide range of cellular processes, potentially leading to antiproliferative and antioxidant activities .
Properties
IUPAC Name |
4-chloro-2-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIN2O2S/c1-9-2-4-10(5-3-9)21(19,20)18-13(16)8-11-12(15)6-7-17-14(11)18/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZQRJFRYLCREJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625961 | |
Record name | 4-Chloro-2-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
348640-26-6 | |
Record name | 4-Chloro-2-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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